1-(3-bromophenyl)-1lambda5-phospholan-1-one
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Overview
Description
1-(3-bromophenyl)-1lambda5-phospholan-1-one is an organophosphorus compound characterized by the presence of a bromophenyl group attached to a phospholanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-1lambda5-phospholan-1-one typically involves the reaction of 3-bromophenylphosphine oxide with a suitable cyclizing agent. One common method includes the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to facilitate the cyclization process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-1lambda5-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phospholanone ring to a phospholane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the bromophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include phosphine oxides, phosphonic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(3-bromophenyl)-1lambda5-phospholan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1lambda5-phospholan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic interactions, while the phospholanone ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-1lambda5-phospholane: Similar structure but lacks the carbonyl group in the phospholanone ring.
1-(3-chlorophenyl)-1lambda5-phospholan-1-one: Similar structure with a chlorine atom instead of a bromine atom.
1-(3-bromophenyl)-1lambda5-phosphine oxide: Similar structure but with a different oxidation state of phosphorus.
Properties
IUPAC Name |
1-(3-bromophenyl)-1λ5-phospholane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTPUZRPGGHBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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